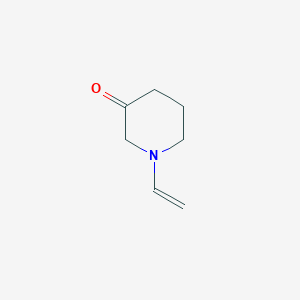
1-Ethenylpiperidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenylpiperidin-3-one, also known as 3-vinylpiperidin-1-one, is a chemical compound with a molecular formula of C7H11NO. It is a heterocyclic organic compound that is used in various scientific research applications.
Wirkmechanismus
The mechanism of action of 1-Ethenylpiperidin-3-one is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction results in the formation of covalent adducts, which may play a role in the biological activity of the compound.
Biochemische Und Physiologische Effekte
1-Ethenylpiperidin-3-one has been shown to exhibit various biochemical and physiological effects. It has been reported to have anticonvulsant, antitumor, and antidepressant properties. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Ethenylpiperidin-3-one in lab experiments is its ease of synthesis. It can be synthesized using relatively simple and inexpensive methods. However, one of the limitations of using this compound is its potential toxicity. It has been reported to be toxic to cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-Ethenylpiperidin-3-one in scientific research. One area of interest is the development of novel compounds based on the structure of 1-Ethenylpiperidin-3-one. These compounds may have potential therapeutic applications in the treatment of various diseases. Another area of interest is the investigation of the mechanism of action of 1-Ethenylpiperidin-3-one and its derivatives. This may lead to a better understanding of the biological activity of these compounds and their potential use in the development of new drugs.
Conclusion
In conclusion, 1-Ethenylpiperidin-3-one is a heterocyclic organic compound that has been used in various scientific research applications. It can be synthesized using relatively simple and inexpensive methods and has been shown to exhibit various biochemical and physiological effects. Future research may focus on the development of novel compounds based on the structure of 1-Ethenylpiperidin-3-one and the investigation of its mechanism of action.
Synthesemethoden
The synthesis of 1-Ethenylpiperidin-3-one can be achieved by reacting piperidin-3-one with vinyl magnesium bromide. This reaction results in the formation of 1-Ethenylpiperidin-3-one with a yield of approximately 80%. The reaction can be carried out in the presence of a catalyst such as copper iodide or palladium.
Wissenschaftliche Forschungsanwendungen
1-Ethenylpiperidin-3-one has been used in various scientific research applications, including the synthesis of novel compounds with potential therapeutic properties. It has been used as a starting material for the synthesis of various biologically active compounds, including antitumor agents, anticonvulsants, and antidepressants.
Eigenschaften
CAS-Nummer |
125953-79-9 |
|---|---|
Produktname |
1-Ethenylpiperidin-3-one |
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
1-ethenylpiperidin-3-one |
InChI |
InChI=1S/C7H11NO/c1-2-8-5-3-4-7(9)6-8/h2H,1,3-6H2 |
InChI-Schlüssel |
RFEXLMSPXMNSRS-UHFFFAOYSA-N |
SMILES |
C=CN1CCCC(=O)C1 |
Kanonische SMILES |
C=CN1CCCC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



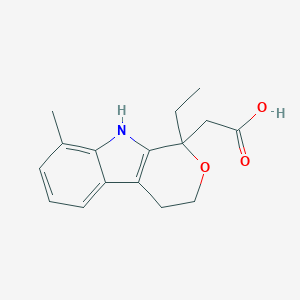
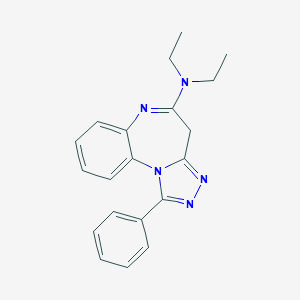
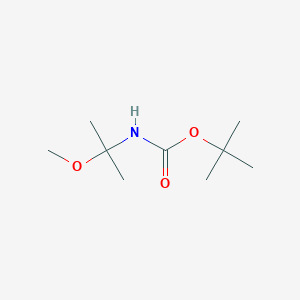
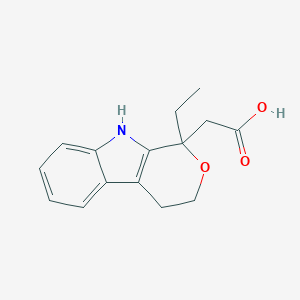



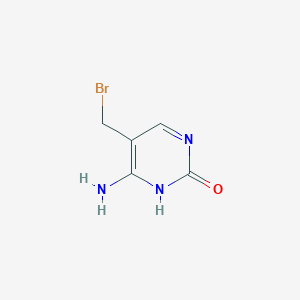
![1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one](/img/structure/B143441.png)
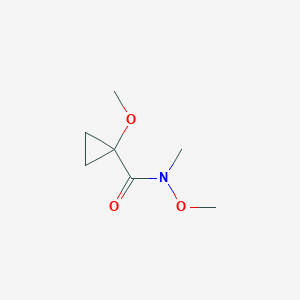

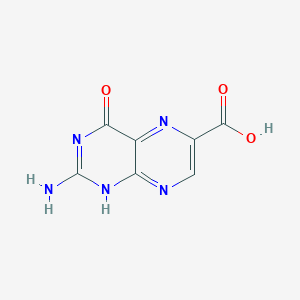
![methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B143449.png)
